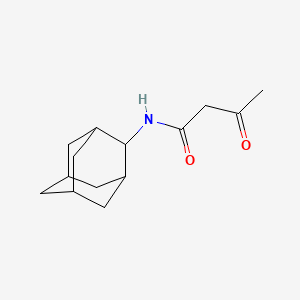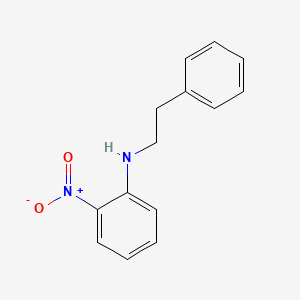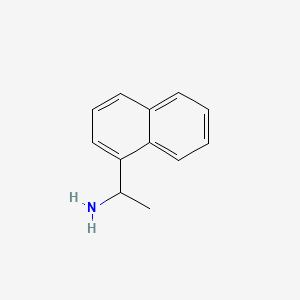
1-(1-Naphthyl)ethylamine
Descripción general
Descripción
1-(1-Naphthyl)ethylamine is an organic compound with the molecular formula C12H13N. It is a chiral amine, meaning it has a specific three-dimensional arrangement that can exist in two enantiomeric forms. This compound is significant in various fields, including organic synthesis, pharmaceuticals, and materials science, due to its unique structural properties and reactivity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(1-Naphthyl)ethylamine can be synthesized through several methods:
Asymmetric Catalytic Reduction: One common method involves the reduction of 1-(1-naphthyl)ethanone oxime using ammonium formate in the presence of a chiral catalyst such as (p-cymene)ruthenium(II) complex.
Enzymatic Process: Another method uses a transaminase enzyme to convert 1-acetylnaphthalene to this compound.
Industrial Production Methods:
Chemical Resolution: This method involves the separation of racemic mixtures using chiral resolving agents.
Enzymatic Synthesis: The use of transaminase enzymes in large-scale reactors allows for the efficient production of enantiomerically pure this compound.
Análisis De Reacciones Químicas
1-(1-Naphthyl)ethylamine undergoes various chemical reactions, including:
Reduction: It can be reduced to form naphthyl alcohols using reducing agents like lithium aluminum hydride.
Substitution: this compound can participate in nucleophilic substitution reactions, forming derivatives such as naphthyl ethers and naphthyl amides.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Chloroform, ethanol, methanol.
Major Products:
Naphthyl Ketones: Formed through oxidation.
Naphthyl Alcohols: Formed through reduction.
Naphthyl Ethers and Amides: Formed through substitution reactions.
Aplicaciones Científicas De Investigación
1-(1-Naphthyl)ethylamine has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-(1-Naphthyl)ethylamine involves its interaction with specific molecular targets:
Enzyme Binding: The compound acts as a substrate for transaminase enzymes, facilitating the transfer of amino groups in biochemical reactions.
Catalytic Activity: In asymmetric synthesis, it serves as a chiral auxiliary, influencing the stereochemistry of the reaction products.
Molecular Pathways: The compound’s interaction with metal surfaces, such as platinum, involves adsorption and self-assembly, which are crucial for its catalytic properties.
Comparación Con Compuestos Similares
1-(1-Naphthyl)ethylamine can be compared with other similar compounds:
1-(2-Naphthyl)ethylamine: This compound has a similar structure but differs in the position of the naphthyl group, leading to different reactivity and applications.
1-Naphthylmethylamine: This compound lacks the chiral center present in this compound, making it less suitable for chiral synthesis.
α-Methylbenzylamine: Similar in structure but with a benzyl group instead of a naphthyl group, leading to different chemical properties and uses.
Uniqueness: this compound’s unique chiral structure and its ability to participate in a wide range of chemical reactions make it a valuable compound in various scientific and industrial applications.
Propiedades
IUPAC Name |
1-naphthalen-1-ylethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N/c1-9(13)11-8-4-6-10-5-2-3-7-12(10)11/h2-9H,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTCUCQWIICFPOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC2=CC=CC=C21)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40885878 | |
| Record name | 1-(1-Naphthyl)ethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40885878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42882-31-5, 3886-70-2, 3309-13-5, 10420-89-0 | |
| Record name | 1-(1-Naphthyl)ethylamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=42882-31-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Naphthalenemethanamine, alpha-methyl-, (alphaR)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003886702 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(1-Naphthyl)ethylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042882315 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC180601 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=180601 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 42882-31-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75881 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Naphthalenemethanamine, .alpha.-methyl-, (.alpha.S)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Naphthalenemethanamine, .alpha.-methyl-, (.alpha.R)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Naphthalenemethanamine, .alpha.-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-(1-Naphthyl)ethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40885878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | R-(+)-1-(1-naphthyl)ethylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.296 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-Naphthalenemethanamine, a-methyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.124.331 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-Naphthalenemethanamine, α-methyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.131.632 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 1-(1-Naphthyl)ethylamine?
A1: this compound has the molecular formula C12H13N and a molecular weight of 171.26 g/mol. []
Q2: How can I determine the enantiomeric purity of this compound?
A2: The enantiomeric purity of NEA can be determined using various techniques. One approach involves derivatizing NEA with chiral reagents like α-methoxy-α-(trifluoromethyl)benzyl isocyanate or α-methoxy-α-(trifluoromethyl)benzyl acid chloride, followed by analysis using either NMR or HPLC. []
Q3: Does this compound exhibit cis-trans isomerism?
A3: While NEA itself doesn't exhibit cis-trans isomerism, some of its derivatives, specifically aminophosphonates with urethane-type N-protecting groups, have shown cis-trans isomerism in solution as observed through 31P NMR studies. []
Q4: How is this compound employed in asymmetric catalysis?
A4: NEA serves as a versatile chiral modifier in asymmetric catalysis, particularly in the enantioselective hydrogenation of prochiral ketones, such as α-ketoesters. [, ]
Q5: Can you explain the mechanism of enantioselective hydrogenation of ethyl pyruvate using NEA modified Pt/Alumina?
A5: NEA, when adsorbed on the platinum surface, creates a chiral environment. This chirally modified surface interacts differently with the enantiomers of the reactant, leading to preferential adsorption and subsequent hydrogenation of one enantiomer over the other. This results in an enantiomeric excess of the desired product. []
Q6: Is this compound the actual modifier in the enantioselective hydrogenation of ethyl pyruvate?
A6: Research suggests that NEA itself might not be the ultimate modifier. Instead, it acts as a precursor, reacting in situ with ethyl pyruvate to form a secondary amine via imine formation and subsequent reduction. This secondary amine is believed to be the true chiral modifier in the reaction. [, ]
Q7: Does the solvent influence the enantiomeric excess achieved in NEA-modified reactions?
A7: Yes, the solvent plays a crucial role in determining the enantiomeric excess. For example, in the enantioselective hydrogenation of ethyl pyruvate using NEA-modified Pt/Alumina, acetic acid proved to be a superior solvent compared to others, leading to a higher enantiomeric excess of the desired product. []
Q8: How does pressure impact the enantioselectivity of reactions involving this compound as a chiral modifier?
A8: Studies on the hydrogenation of ethyl pyruvate over NEA-modified Pt/Alumina reveal that elevated pressures (above 10 bar) can negatively impact enantioselectivity. This decrease in enantiomeric excess is attributed to the partial hydrogenation of NEA's naphthalene ring at higher pressures. This hydrogenation disrupts the modifier's adsorption onto the Pt surface, thereby diminishing its enantiodifferentiating ability. []
Q9: How is computational chemistry used to study this compound in catalysis?
A9: Computational methods, like DFT calculations, are used to model the interactions between NEA, reactant molecules, and catalyst surfaces. These models provide insights into the adsorption geometries, binding energies, and potential stereodirecting forces involved in the enantioselective reactions. [, ]
Q10: Can kinetic Monte Carlo simulations be used to study systems involving this compound?
A10: Yes, kinetic Monte Carlo simulations have been employed to model the enantioselective adsorption of propylene oxide on platinum surfaces modified by NEA. []
Q11: How does this compound contribute to chiral recognition studies?
A11: The inherent chirality of NEA makes it valuable for investigating chiral recognition processes. For instance, it acts as a guest molecule in studies involving cyclodextrin hosts, allowing researchers to understand the factors influencing enantioselective binding within the cyclodextrin cavity. [, ]
Q12: Can this compound be used to determine the enantiomeric composition of other compounds?
A12: Yes, NEA acts as a chiral derivatizing agent (CDA) and chiral solvating agent (CSA) for analyzing enantiomeric mixtures. By reacting with chiral compounds like carboxylic acids or alcohols, NEA forms diastereomers with distinct NMR or chromatographic properties, enabling the determination of enantiomeric composition. []
Q13: How does the structure of this compound influence its chiral recognition ability with crown ethers?
A13: Studies using Fast Atom Bombardment (FAB) mass spectrometry revealed that the chiral recognition ability of crown ethers towards NEA is influenced by the crown ether's structure. Specifically, crown ethers possessing sterically bulky substituents, capable of acting as effective chiral barriers, exhibited a higher degree of chiral recognition towards NEA. []
Q14: What are the applications of this compound in materials science?
A14: NEA serves as a starting material for creating chiral dopants used in liquid crystal applications. These dopants induce a helical twisting power in liquid crystal phases, ultimately leading to the formation of cholesteric liquid crystals with unique optical properties. [, ]
Q15: How does the structure of this compound-based dopants affect the helical twisting power in liquid crystals?
A15: Studies indicate that incorporating aromatic rings and extending the alkyl tail of NEA-based dopants significantly enhance their helical twisting power in liquid crystals. This enhanced effect is attributed to improved interactions between the dopant and the liquid crystal host molecules. []
Q16: Can this compound be used to synthesize polymers with chiral properties?
A16: Yes, researchers have successfully synthesized chiral aromatic liquid crystal polyesters with NEA incorporated at their ends. These polymers exhibit significant helical twisting power when mixed with homologous nematic polymers. []
Q17: What are some common methods for synthesizing this compound?
A17: NEA is synthesized by various methods, including the reductive amination of 1-acetonaphthone using ammonia and a reducing agent or the reaction of 1-bromonaphthalene with ethyl magnesium bromide followed by reaction with acetonitrile and reduction. []
Q18: Can you explain the concept of recycling resolution in the context of this compound?
A18: Recycling resolution offers a sustainable approach to obtain enantiopure NEA. This method involves resolving racemic NEA using a resolving agent like D-tartaric acid. The undesired enantiomer is then racemized and subjected to resolution again, maximizing the yield of the desired enantiomer. []
Q19: Can you elaborate on the steric effects influencing cyclometalation reactions involving this compound and iridium complexes?
A19: Studies reveal that steric hindrance around the iridium center during the cyclometalation of NEA can significantly affect the reaction pathway. Instead of the desired ortho-metalation, a competing β-hydride elimination pathway might dominate, leading to the formation of iminium intermediates. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

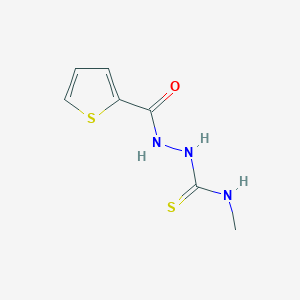

![N-[4-(3-methyl-1H-pyrazol-1-yl)phenyl]cyclopropanecarboxamide](/img/structure/B3023294.png)
![N-[(8-chloro-1-naphthyl)sulfonyl]-N-methylglycine](/img/structure/B3023296.png)
![N-cyclohexyl-N'-[2-hydroxy-1-(hydroxymethyl)-1-methylethyl]urea](/img/structure/B3023297.png)
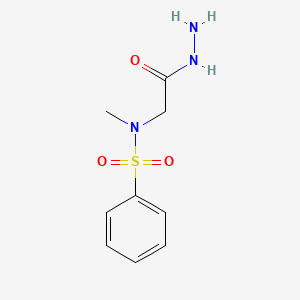

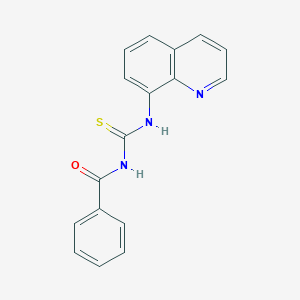
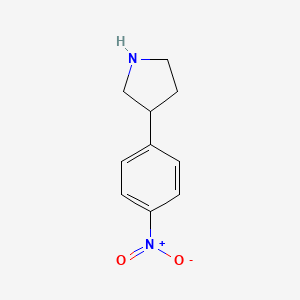
![N-[(Oxan-2-yl)methyl]ethanamine](/img/structure/B3023306.png)

